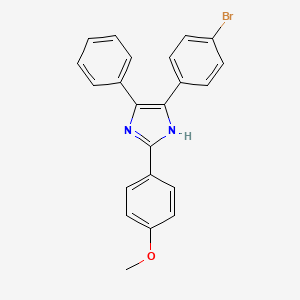

4-(4-bromophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves strategies that allow for the introduction of varied substituents on the imidazole core to explore the effects of these groups on the compound's properties and reactivity. A relevant example is the one-pot synthesis of tetra-substituted imidazoles, which demonstrates the utility of combining multiple functional groups in a single compound to enhance its characteristics, such as antioxidant and antimicrobial activities (Ahmad et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 4-(4-bromophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole, can be elucidated using techniques like crystallography and spectroscopy. These analyses provide insights into the arrangement of atoms within the molecule and the spatial orientation of its functional groups, impacting its chemical reactivity and interaction with biological targets. Crystallographic and spectroscopic characterization of related 1-phenyl-1H-imidazoles has been documented, offering a foundation for understanding the structural aspects of these compounds (McClements et al., 2023).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, leveraging the reactivity of the imidazole ring. The presence of substituents like bromophenyl and methoxyphenyl groups can influence these reactions, enabling the synthesis of a broad range of compounds with potential biological activity. The reaction of imidazole derivatives with triethylamine, for instance, leads to the formation of compounds like imidazo[1,2-a]pyridines, highlighting the versatility of these molecules in chemical synthesis (Khalafy et al., 2002).

Physical Properties Analysis

The physical properties of 4-(4-bromophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties are influenced by the molecular structure and the nature of its substituents. Studies on similar compounds provide valuable data for predicting the behavior of imidazole derivatives under different conditions and their suitability for specific applications (Jayabharathi et al., 2012).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including their reactivity, stability, and interaction with other molecules, are foundational to their utility in medicinal chemistry and materials science. The electron-donating methoxy group and the electron-withdrawing bromophenyl group in the compound of interest may confer unique reactivity patterns that can be exploited in the design of new molecules with desired functionalities. The synthesis and characterization of related compounds provide insights into the chemical behavior of such molecules (Ramanathan, 2017).

Orientations Futures

Mécanisme D'action

Mode of Action

Without specific target information, the mode of action for this compound remains speculative. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and halogen bonding .

Biochemical Pathways

Once the targets are identified, the affected pathways can be better understood .

Pharmacokinetics

Its molecular weight (38023 g/mol ) suggests it may have reasonable bioavailability, as compounds under 500 g/mol are generally well-absorbed .

Propriétés

IUPAC Name |

5-(4-bromophenyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O/c1-26-19-13-9-17(10-14-19)22-24-20(15-5-3-2-4-6-15)21(25-22)16-7-11-18(23)12-8-16/h2-14H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSVJPJNSIAVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)

![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)

![2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B4944309.png)

![N-(2-methoxyethyl)-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4944311.png)

![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)

![{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4944316.png)

![N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4944334.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4944348.png)

![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4944352.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)